Tyrosine, n-acetyl-l-, ethyl ester hydrate
Description
Overview of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate (B1144303) as a Key Tyrosine Derivative in Academic Contexts
In academic and research laboratories, N-Acetyl-L-Tyrosine Ethyl Ester Hydrate, often abbreviated as ATEE, is recognized as a key derivative of L-tyrosine. Its protected amino and carboxyl groups allow for more targeted investigations into the roles of the tyrosine side chain and its interactions. This specificity is crucial in studies ranging from protein synthesis to the enzymatic pathways that govern cellular function. chemimpex.com The compound's defined chemical structure provides a reliable standard for a variety of analytical techniques.
Below is a table summarizing the key chemical properties of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate:
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₅ |
| Molecular Weight | 269.29 g/mol |
| CAS Number | 36546-50-6 |
| Appearance | White to pale cream powder |
| Melting Point | 74.0-84.0 °C |
| Solubility | Soluble in water and ethanol (B145695) |
Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.comthermofisher.com
Significance of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate in Investigating Fundamental Amino Acid Biochemistry
The study of amino acid biochemistry is fundamental to understanding life at the molecular level. N-Acetyl-L-Tyrosine Ethyl Ester Hydrate serves as an important tool in this field. Its structure allows researchers to probe the intricacies of amino acid metabolism and the synthesis of proteins. chemimpex.com By acting as a stable and specific substrate, it aids in the characterization of enzymes that recognize and process tyrosine residues. This is particularly relevant in the study of post-translational modifications, where the addition of chemical groups to amino acids can dramatically alter protein function.
Historical Perspectives on the Research Applications of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate in Enzymology and Metabolism
Historically, N-Acetyl-L-Tyrosine Ethyl Ester Hydrate has been instrumental in the field of enzymology. It has been widely employed as a substrate for various proteases and esterases, enzymes that break down proteins and esters, respectively. sigmaaldrich.com Classic studies have utilized ATEE to determine the activity and specificity of enzymes like chymotrypsin (B1334515) and subtilisin. sigmaaldrich.com The rate at which these enzymes hydrolyze the ester bond of ATEE provides a quantifiable measure of their catalytic efficiency.
In metabolic research, while the parent compound N-acetyl-L-tyrosine (NAT) has been more extensively studied as a more soluble alternative to tyrosine in parenteral nutrition, the ethyl ester derivative has contributed to our understanding of how modified amino acids are processed. nih.govdrugbank.comnih.gov For instance, studies on the metabolism of NAT have shown that the acetyl group must be removed for the tyrosine to become available for metabolic processes such as neurotransmitter synthesis. patsnap.com Research on related compounds has also highlighted the inefficiency of converting some N-acetylated forms back to the parent amino acid, with a significant portion being excreted unchanged. prbreaker.com These findings have implications for understanding the bioavailability and metabolic fate of protected amino acids like N-Acetyl-L-Tyrosine Ethyl Ester Hydrate.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.H2O/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10;/h4-7,12,16H,3,8H2,1-2H3,(H,14,15);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAVLHZJMWEYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Derivatization Studies of N Acetyl L Tyrosine Ethyl Ester Hydrate
Recent Advances in the Chemical Synthesis of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate (B1144303) for Research Purposes
The synthesis of N-Acetyl-L-tyrosine ethyl ester hydrate typically involves a two-step process: the acylation of L-tyrosine followed by the esterification of the resulting N-acetyl-L-tyrosine. google.com Researchers have focused on optimizing these steps to improve yield, reduce reaction times, and employ more environmentally friendly methods.
Optimization of Acylation and Esterification Reactions for N-Acetyl-L-Tyrosine Ethyl Ester Hydrate Production
Traditional methods for the synthesis of N-Acetyl-L-tyrosine ethyl ester hydrate have been refined to enhance efficiency and product purity. The acylation of L-tyrosine is commonly achieved using acetic anhydride (B1165640) in an aqueous medium. google.com The subsequent esterification of N-acetyl-L-tyrosine with ethanol (B145695) is often catalyzed by an acid.
A patented method describes the acylation of L-tyrosine with acetic anhydride in an alkaline aqueous medium. google.com The pH is adjusted to an alkaline state using bases such as sodium hydroxide, potassium hydroxide, or calcium hydroxide. google.com This is followed by the addition of an inorganic acid to lower the pH, leading to the crystallization of the N-acetyl-L-tyrosine intermediate. google.com The subsequent esterification is carried out by reacting the intermediate with ethanol in the presence of thionyl chloride. google.com This process is designed to be low in energy consumption and suitable for large-scale production. google.com
Table 1: Optimization of Acylation and Esterification of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate
| Step | Reagents | Key Parameters | Outcome | Reference |
|---|---|---|---|---|
| Acylation | L-Tyrosine, Acetic Anhydride, Base (e.g., NaOH) | pH, Temperature, Reaction Time | Formation of N-Acetyl-L-Tyrosine | google.com |
| Esterification | N-Acetyl-L-Tyrosine, Ethanol, Thionyl Chloride | Temperature, Reaction Time | Formation of N-Acetyl-L-Tyrosine Ethyl Ester | google.com |
Novel Catalytic Approaches in N-Acetyl-L-Tyrosine Ethyl Ester Hydrate Synthesis
Recent research has explored the use of novel catalysts to improve the synthesis of N-Acetyl-L-tyrosine ethyl ester hydrate. While traditional methods often rely on strong acids like sulfuric acid or thionyl chloride, which can present environmental and handling challenges, alternative catalysts are being investigated. For instance, the use of solid acid catalysts or enzymatic approaches could offer benefits in terms of reusability, milder reaction conditions, and improved selectivity.
In a related context, palladium-catalyzed acylation has been used for the ortho-acylation of tyrosine-containing oligopeptides with alcohols, demonstrating the potential for metal-catalyzed reactions in modifying tyrosine derivatives. nih.gov While this specific example focuses on ring acylation, it highlights the exploration of advanced catalytic systems for reactions involving tyrosine.
Table 2: Comparison of Catalytic Approaches
| Catalyst | Reaction Type | Advantages | Challenges |
|---|---|---|---|
| Thionyl Chloride | Esterification | High reactivity | Corrosive, generates HCl |
| Solid Acid Catalysts | Esterification | Reusable, less corrosive | Potentially lower activity |
| Enzymes (e.g., Proteases) | Transesterification | High selectivity, mild conditions | Cost, stability |
| Palladium Catalysts | C-H Acylation | Site-specific acylation | Cost, ligand design |
Principles of Green Chemistry Applied to the Synthesis of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate
The application of green chemistry principles to the synthesis of N-Acetyl-L-tyrosine ethyl ester hydrate aims to reduce the environmental impact of the production process. This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste.
One patented method for preparing N-acetyl-L-tyrosine, the precursor to the ethyl ester, emphasizes the use of an aqueous medium for the acylation step, which is a greener alternative to many organic solvents. google.com The process also aims for low energy consumption and reduced production costs. google.com Further developments in this area could involve exploring the use of biocatalysts, which operate under mild conditions in aqueous environments, or employing solvent-free reaction conditions. The use of a microbial reaction to split acetyl tyrosine ethyl ester to obtain high optical purity acetyl tyrosine has been explored, though it was noted to have a long cycle and high material cost. google.com
Table 3: Green Chemistry Approaches in Synthesis
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |
|---|---|---|---|
| Safer Solvents | Use of water as a solvent in acylation | Reduced toxicity and environmental impact | google.com |
| Energy Efficiency | Lower reaction temperatures and vacuum conditions | Reduced energy consumption | google.com |
| Waste Prevention | Optimization of reaction to improve yield | Less unreacted starting material | google.com |
| Catalysis | Use of catalysts over stoichiometric reagents | Increased atom economy, reduced waste | nih.gov |
Directed Derivatization of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate for Specialized Research Probes
The chemical structure of N-Acetyl-L-tyrosine ethyl ester hydrate makes it a versatile platform for the synthesis of more complex molecules for specialized research applications.
Synthesis of Modified N-Acetyl-L-Tyrosine Ethyl Ester Hydrate Analogues for Specific Biochemical Investigations
Researchers have synthesized a variety of N-acetyl-L-tyrosine derivatives to investigate biological processes. For example, a series of N-acetyl-L-tyrosine based compounds were synthesized and evaluated as selective activators for PPARα, a protein involved in lipid metabolism. nih.gov Another study focused on the synthesis of N-acetyl-3-nitro-l-tyrosine ethyl ester to study its electrode potential. science.gov These modifications to the parent molecule allow for the probing of specific biological targets and pathways.
Table 4: Modified N-Acetyl-L-Tyrosine Ethyl Ester Analogues
| Analogue | Modification | Research Application | Reference |
|---|---|---|---|
| N-acetyl-3-nitro-l-tyrosine ethyl ester | Nitration of the phenolic ring | Studying electrode potentials | science.gov |
| Various N-acetyl-L-tyrosine derivatives | Modifications to create PPARα activators | Investigating lipid metabolism and type 2 diabetes | nih.gov |
| N-(4-methoxybenzyl)-L-tyrosine ethyl ester | Addition of a methoxybenzyl group to the nitrogen | Structural analysis and reaction with formaldehyde (B43269) | researchgate.net |
Incorporation of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate into Peptide Structures for Enzymatic and Structural Research
N-Acetyl-L-tyrosine ethyl ester is utilized in the study of peptides and proteins. Its protected N- and C-termini allow for its use as a substrate to characterize various proteases and esterases. sigmaaldrich.com For instance, it has been used as a substrate in transesterification reactions catalyzed by subtilisin Carlsberg. sigmaaldrich.com
Furthermore, tyrosine-rich peptides are of interest for their ability to form self-assembling nanostructures and materials. nih.gov The study of how modified tyrosine units, such as N-acetyl-L-tyrosine ethyl ester, are incorporated into and affect the properties of these peptide structures is an active area of research. For example, the synthesis of chondramide A analogues with modified β-tyrosine derivatives has been reported, demonstrating the integration of modified amino acids into complex peptide structures to probe biological activity. umich.edu
Table 5: Use of N-Acetyl-L-Tyrosine Ethyl Ester in Peptide Research
| Research Area | Application | Example | Reference |
|---|---|---|---|
| Enzyme Substrate | Characterization of proteases and esterases | Substrate for subtilisin Carlsberg | sigmaaldrich.com |
| Peptide Synthesis | Building block for creating modified peptides | Synthesis of chondramide A analogues | umich.edu |
| Biomaterials | Component of self-assembling peptide scaffolds | Platform for assembly and material synthesis | nih.gov |
| Oxidative Studies | Investigating protein dimerization | Oxidation of N-Acetyl-L-tyrosine ethyl ester to study tyrosine cross-linking | researchgate.net |
Radiolabeling Strategies for N-Acetyl-L-Tyrosine Ethyl Ester Hydrate and its Derivatives in Metabolic Tracer Research
The investigation of metabolic pathways in vivo has been significantly advanced by the use of radiolabeled tracers in conjunction with Positron Emission Tomography (PET). While N-Acetyl-L-Tyrosine Ethyl Ester is a protected form of L-tyrosine, metabolic tracer research has predominantly focused on the radiolabeling of L-tyrosine itself and its other derivatives to study processes like protein synthesis and tumor metabolism. nih.govnih.gov The primary radionuclides used for this purpose are the positron emitters Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), chosen for their suitable half-lives and chemical properties. nih.gov
Radiolabeling with ¹¹C, which has a short half-life of about 20 minutes, allows for the synthesis of tracers that are chemically identical to their endogenous counterparts. nih.govnih.gov L-[1-¹¹C]tyrosine, for example, is used to measure the rates of protein synthesis in both normal and neoplastic tissues. nih.govnih.gov Studies have shown that after injection, a significant portion of the ¹⁴C from L-[1-¹⁴C]tyrosine becomes protein-bound in tissues, indicating its incorporation into proteins. nih.gov This suggests that [¹¹C]carboxylic-labeled tyrosine is a suitable radiopharmaceutical for quantifying protein synthesis rates with PET. nih.gov
Fluorine-18, with a longer half-life of approximately 110 minutes, offers logistical advantages for PET imaging, especially in clinical settings that may not have an on-site cyclotron. nih.gov This has led to the development of a variety of ¹⁸F-labeled tyrosine derivatives. These are typically artificial amino acids designed to be transported into cells via amino acid transporters, but not incorporated into proteins, thus allowing for the specific imaging of transport kinetics, which are often upregulated in tumor cells. researchgate.net
Prominent examples of ¹⁸F-labeled tyrosine derivatives include O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) and 2-[¹⁸F]fluoro-L-tyrosine ([¹⁸F]FTYR). nih.gov The synthesis of [¹⁸F]FET is often achieved through a two-step process involving the fluoroethylation of L-tyrosine. researchgate.netradiologykey.com This method can be automated and provides good radiochemical yields and purity. radiologykey.com [¹⁸F]FET has demonstrated high uptake in brain tumors and allows for clear delineation from surrounding healthy tissue. researchgate.netnih.gov Unlike natural L-tyrosine, [¹⁸F]FET is not significantly incorporated into proteins, meaning its accumulation is primarily driven by amino acid transport systems. researchgate.net
The development of new radiolabeling techniques continues to evolve. For instance, methods using prosthetic groups like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) are employed to label complex biomolecules under mild conditions. thno.orgmdpi.com These strategies avoid exposing sensitive molecules to harsh reaction conditions. thno.org Furthermore, research into other derivatives, such as O-(2-[¹⁸F]fluoroethyl)-alpha-methyltyrosine (FEMT) and O-(2-[¹⁸F]fluoroethyl)-L-tyrosineamide (FETA), aims to develop tracers with improved imaging characteristics. nih.gov
The table below summarizes key data from the synthesis of various radiolabeled tyrosine derivatives used in metabolic tracer research.
| Radiotracer | Isotope | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Synthesis Time | Application | Reference |
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | ¹⁸F | 40-45% | 97-99% | ~50 min | Tumor Imaging | researchgate.netradiologykey.com |
| O-(2-[¹⁸F]fluoroethyl)-alpha-methyltyrosine (FEMT) | ¹⁸F | 5-34% | Not Specified | Not Specified | Tumor Imaging | nih.gov |
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosineamide (FETA) | ¹⁸F | 5-34% | Not Specified | Not Specified | Tumor Imaging | nih.gov |
| [1-¹¹C]L-tyrosine | ¹¹C | Not Specified | Not Specified | Not Specified | Protein Synthesis Measurement | nih.govnih.gov |
| N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | ¹⁸F | 37% | ≥99% | Not Specified | Prosthetic group for labeling | mdpi.com |
Enzymatic Hydrolysis and Interaction Studies Involving N Acetyl L Tyrosine Ethyl Ester Hydrate
N-Acetyl-L-Tyrosine Ethyl Ester Hydrate (B1144303) as a Substrate for Proteases and Esterases in Enzymology
The specific structure of ATEE, with its protected N-terminal and C-terminal ends, allows researchers to investigate the specific hydrolytic activity of enzymes on the ethyl ester bond, providing a clear method for measuring enzymatic rates and specificities. patsnap.com
Chymotrypsin-Catalyzed Hydrolysis of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate: Kinetics and Mechanism
N-Acetyl-L-tyrosine ethyl ester is a classic and widely used substrate for assaying the activity of α-chymotrypsin. srlchem.com The hydrolysis of ATEE by this enzyme is a cornerstone of enzyme kinetics research, demonstrating the characteristic mechanism of many serine proteases. The reaction proceeds via a two-step "ping-pong" mechanism:
Acylation: The serine residue in the active site of chymotrypsin (B1334515) attacks the carbonyl group of the ATEE ester bond. This leads to the formation of a transient acyl-enzyme intermediate (N-acetyl-L-tyrosinyl-chymotrypsin) and the release of the first product, ethanol (B145695).
Deacylation: The acyl-enzyme intermediate then reacts with a water molecule, which hydrolyzes the intermediate, releasing the second product, N-acetyl-L-tyrosine, and regenerating the free enzyme.
Kinetic studies of this reaction are frequently used to understand the factors that influence enzyme activity. For instance, research on the hydrolysis of ATEE by bovine pancreatic α-chymotrypsin in water-acetonitrile mixtures has shown that the catalytic activity is highly dependent on the thermodynamic water activity (aw). In one study, the extent of hydrolysis was shown to vary significantly with changes in water content, indicating that the solvent environment plays a critical role in the enzyme's structural and functional properties. medchemexpress.com At high water content, the enzyme's activity can exceed its activity in pure water, while at intermediate water content, a minimum in residual activity is observed. medchemexpress.com
| Water Activity (aw) | Relative Extent of Hydrolysis (%) | Observation |
|---|---|---|
| 1.00 | 100 (Reference) | Baseline activity in pure water. |
| 0.92 | ~105 | Higher residual activity compared to baseline, suggesting stabilization or activation at high water content. medchemexpress.com |
| 0.87 | ~110 | |
| 0.81 | ~115 | |
| 0.75 | ~80 | A minimum in the residual activity curve is observed at intermediate water content. medchemexpress.com |
| 0.60 | ~60 | |
| 0.49 | ~50 | |
| 0.11 | ~90 | At low water content, residual activity is high but slightly less than in pure water. medchemexpress.com |
Interaction of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate with Other Serine Proteases (e.g., Subtilisin Carlsberg)
ATEE also serves as a substrate for other serine proteases, such as Subtilisin Carlsberg. It has been utilized in research to test the performance of Subtilisin Carlsberg preparations, including protein-coated microcrystals (PCMC) and cross-linked enzyme crystals (CLECs). sigmaaldrich.com The hydrolysis of ATEE by these enzyme forms allows for the screening and characterization of their catalytic activity. sigmaaldrich.com
Interestingly, comparative studies reveal significant differences in how closely related enzymes interact with ATEE and its derivatives. Research using methyl Nα-acetyl-2-(alkylthio)-L-tryptophanoates, which are structurally related to ATEE, showed that while α-chymotrypsin could hydrolyze these compounds, Subtilisin Carlsberg could not. Instead, these derivatives acted as inhibitors of Subtilisin Carlsberg. This suggests that while both enzymes have a hydrophobic pocket (S1 subsite) to accommodate the substrate's side chain, the S1 cleft of Subtilisin Carlsberg is less flexible. It can bind the derivatives but fails to achieve the precise orientation required for catalysis, leading to inhibition instead of hydrolysis.
Research on Esterase Activity and Specificity Using N-Acetyl-L-Tyrosine Ethyl Ester Hydrate as a Model Substrate
Beyond proteases, ATEE is a standard model substrate for the detection and characterization of various esterases. patsnap.com Because the amide and carboxyl groups of the core tyrosine amino acid are protected, the molecule specifically presents the ethyl ester bond for enzymatic cleavage. This allows for a focused study of esterase activity without the complication of other potential enzymatic reactions (like proteolysis of a peptide backbone). The hydrolysis of the ester bond can be monitored easily, often through spectrophotometric methods or by using a pH-stat to measure the acid produced, making ATEE a convenient tool for quantifying esterase specificity and kinetics.
Enzyme Inhibition and Activation Research Utilizing N-Acetyl-L-Tyrosine Ethyl Ester Hydrate
The interactions of ATEE with enzymes are not limited to its role as a substrate; it is also central to studies of enzyme inhibition and regulation.
Investigation of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate as an Inhibitor of Specific Enzyme Activities
While ATEE is primarily known as a substrate, its hydrolysis can be the subject of inhibition studies. Research has investigated the inhibitory effect of nonspecific substrates on the chymotrypsin-catalyzed hydrolysis of ATEE. nih.gov In this context, other molecules with affinity for the enzyme's active site, such as N-acetyl derivatives of other amino acids like leucine (B10760876) or valine, can act as competitive inhibitors. nih.gov They compete with ATEE for binding to the chymotrypsin active site, thereby reducing the rate of ATEE hydrolysis. nih.gov
Furthermore, as mentioned previously, chemical modifications to ATEE-like structures can convert them from substrates to direct enzyme inhibitors. Derivatives of ATEE, such as methyl Nα-acetyl-2-(alkylthio)-L-tryptophanoates, were found to be inhibitors of Subtilisin Carlsberg. They bind to the enzyme's active site cleft but are not hydrolyzed, thus blocking the enzyme from processing other substrates. This demonstrates that subtle changes in a substrate's structure can fundamentally alter its interaction with an enzyme, turning it into an inhibitor.
Mechanistic Insights into Enzyme Regulation Modulated by N-Acetyl-L-Tyrosine Ethyl Ester Hydrate
Studies involving ATEE have provided significant mechanistic insights into how enzymes are regulated. The kinetic analysis of its hydrolysis by chymotrypsin under various conditions (e.g., different solvents or pH levels) helps elucidate the catalytic mechanism and the role of the microenvironment in enzyme function. medchemexpress.com For example, the dependence of chymotrypsin's activity on water concentration in organic solvents reveals how hydration shells are crucial for maintaining the enzyme's catalytic conformation. medchemexpress.com
Inhibition studies further illuminate the principles of enzyme regulation. The competitive inhibition of ATEE hydrolysis by other small molecules underscores the importance of the enzyme's binding specificity and the nature of the S1 subsite. The finding that derivatives of ATEE can inhibit Subtilisin Carlsberg while being hydrolyzed by chymotrypsin provides a powerful example of how enzyme regulation is achieved through the precise structural interplay between the enzyme's active site and the substrate. It suggests that the S1 cleft of Subtilisin Carlsberg is more rigid and interacts strongly with the derivatives but lacks the dynamic flexibility required to proceed to the transition state for catalysis. This highlights that binding and catalysis are distinct steps, and modulation at the binding step is a key regulatory mechanism.
Enzymatic Transesterification Reactions with N-Acetyl-L-Tyrosine Ethyl Ester Hydrate in Biocatalysis
N-Acetyl-L-tyrosine ethyl ester hydrate (ATEE) serves as a recognized substrate in the field of biocatalysis, particularly in the study and application of enzymatic transesterification reactions. sigmaaldrich.comsigmaaldrich.com Transesterification is a process where the ester group of a compound is exchanged with an alcohol. In the context of biocatalysis, enzymes are used to catalyze this reaction, offering high selectivity and efficiency under mild conditions. ATEE's structure, with its protected N-terminal and C-terminal groups, makes it a suitable model substrate for various proteases and esterases to investigate their catalytic activity in non-aqueous or low-water environments, which are often necessary for transesterification. sigmaaldrich.comsigmaaldrich.com
The use of enzymes like subtilisin Carlsberg for transesterification reactions with ATEE has been a key area of research. sigmaaldrich.com These studies are fundamental to understanding enzyme kinetics and mechanisms in organic synthesis, paving the way for the development of environmentally benign processes for producing valuable chemicals. nih.gov The enzymatic approach allows for specific modifications of molecules like ATEE, which can be challenging to achieve through conventional chemical methods. nih.gov
Biocatalytic Approaches for the Chemo-Enzymatic Modification of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate
Chemo-enzymatic synthesis represents a powerful strategy that combines the precision of biocatalysts with the practicality of chemical reactions. For N-Acetyl-L-tyrosine ethyl ester hydrate, biocatalytic approaches primarily involve the use of enzymes, such as proteases, to achieve specific chemical modifications that would otherwise require complex protection and deprotection steps. nih.govnih.gov These enzymes exhibit high regio- and stereoselectivity, ensuring that reactions occur at specific sites on the ATEE molecule without altering other functional groups. nih.gov
One significant biocatalytic application is in polymerization. Proteases can be used as catalysts for the chemo-enzymatic polymerization of amino acid esters like ATEE in aqueous media. nih.gov This method avoids the need for protecting the hydroxyl group on the side chain of tyrosine. The enzyme facilitates the formation of peptide bonds in a highly selective manner, leading to the synthesis of polypeptides. nih.gov This approach is advantageous as it is environmentally friendly, proceeds in aqueous solutions, and the enzyme can be easily removed from the final product. nih.gov While specific studies on the polymerization of ATEE are not extensively detailed in the provided results, the principles of chemo-enzymatic polymerization of other amino acid esters, such as L-serine ethyl ester using papain, demonstrate the potential of this approach. nih.gov This process typically involves optimizing reaction conditions like pH to achieve the desired polymer yield. nih.gov
The research findings on related substrates provide a framework for the potential chemo-enzymatic modification of ATEE. The key aspects include:
Enzyme Selection : Proteases are common catalysts. nih.gov
Reaction Medium : Aqueous solutions are often used, highlighting the green chemistry aspect of this approach. nih.gov
Regioselectivity : Enzymes ensure the formation of α-peptide bonds while leaving side-chain functional groups intact. nih.gov
Studies on Immobilized Enzyme Systems Utilizing N-Acetyl-L-Tyrosine Ethyl Ester Hydrate as a Substrate
Immobilizing enzymes on solid supports is a critical technique in biocatalysis that enhances enzyme stability, facilitates separation from the reaction mixture, and allows for continuous operation and enzyme reuse. nih.gov N-Acetyl-L-tyrosine ethyl ester hydrate has been employed as a substrate in several studies involving immobilized enzyme systems to evaluate their performance and activity. sigmaaldrich.com
A notable example is the use of subtilisin Carlsberg protein-coated microcrystals (PCMC). ATEE served as a substrate to test the catalytic performance of these immobilized enzyme preparations in transesterification reactions. sigmaaldrich.com Specifically, the reaction involved the transesterification of ATEE with 1 M propan-1-ol, catalyzed by the subtilisin Carlsberg PCMC. sigmaaldrich.com Furthermore, ATEE has been used as a substrate for activity screening of cross-linked enzyme crystals (CLECs) of subtilisin. sigmaaldrich.com
Another approach involves encapsulating enzymes within nanostructures. In one study, α-chymotrypsin was enclosed in nanocapsules and its activity was assessed using the hydrolysis of ATEE. researchgate.net This method of immobilization can allow the enzyme to function in both organic and aqueous media. researchgate.net A comparison of the kinetic parameters for the free versus the encapsulated enzyme revealed changes in the enzyme's affinity for the substrate, as indicated by the Michaelis-Menten constant (KM).
Below is a data table summarizing the kinetic findings for free and encapsulated α-chymotrypsin using ATEE as the substrate.
| Enzyme Form | KM (mM) | Reference |
| Free α-chymotrypsin | 0.23 | researchgate.net |
| Encapsulated α-chymotrypsin | 1.64 | researchgate.net |
This eight-fold increase in the KM value for the encapsulated enzyme suggests a lower affinity for the ATEE substrate compared to the free enzyme, a common phenomenon in immobilized systems due to mass transfer limitations or conformational changes in the enzyme upon immobilization. researchgate.net These studies are crucial for designing robust and efficient biocatalytic systems for industrial applications. nih.gov
N Acetyl L Tyrosine Ethyl Ester Hydrate in Amino Acid Metabolism and Protein Synthesis Research
Investigation of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate (B1144303) as a Model Compound in Amino Acid Metabolic Pathways Research
Research applications have demonstrated its utility as a substrate in various enzymatic assays:
Enzyme Kinetics and Specificity: The compound is used to probe the activity of enzymes like proteases. For instance, it has been employed as a substrate in transesterification reactions catalyzed by protein-coated microcrystals of Carlsberg protease. sigmaaldrich.comsigmaaldrich.com
Modeling Metabolic Transformations: Derivatives of N-Acetyl-L-Tyrosine Ethyl Ester are synthesized to model specific metabolic states or damage. For example, the synthesis of N-acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester was undertaken to serve as a model for protein-bound 3-nitrotyrosine (B3424624) that has undergone subsequent oxidation by hypochlorous acid. nih.gov This allows for detailed study of the downstream consequences of oxidative damage to proteins.
Neurotransmitter Synthesis Pathways: L-tyrosine is the direct precursor for the synthesis of catecholamine neurotransmitters. nih.gov Derivatives like N-Acetyl-L-Tyrosine Ethyl Ester are used in research to understand how the availability and form of tyrosine influence the rate of catecholamine production in different brain regions. nih.govchemimpex.com
The table below summarizes key properties of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate.
| Property | Value |
| Chemical Formula | C₁₃H₁₇NO₄ · H₂O sigmaaldrich.com |
| Molecular Weight | 269.29 g/mol sigmaaldrich.com |
| CAS Number | 36546-50-6 sigmaaldrich.com |
| Appearance | White powder sigmaaldrich.com |
| Synonym | ATEE medchemexpress.com |
Role of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate in Studies of Protein Turnover and Degradation Mechanisms
N-Acetyl-L-Tyrosine Ethyl Ester Hydrate is frequently used as a substrate to detect and characterize the activity of various proteases and esterases, which are the primary drivers of protein turnover and degradation. sigmaaldrich.comsigmaaldrich.com By providing a consistent and straightforward molecule for these enzymes to act upon, researchers can quantify enzymatic activity and efficiency under various conditions.
Key research findings include:
Assessing Protease Performance: The compound has been instrumental in testing the performance of immobilized enzymes, such as subtilisin Carlsberg protein-coated microcrystals (PCMC) and cross-linked enzyme crystals (CLECs). sigmaaldrich.com In these studies, the rate at which the enzyme hydrolyzes the ethyl ester bond of the substrate serves as a direct measure of its catalytic efficiency and stability.
Characterizing Enzyme Activity: As an N- and C-terminal protected tyrosine, it is used for the detection, differentiation, and characterization of a range of proteases and esterases in biochemical assays. sigmaaldrich.comsigmaaldrich.com Its hydrolysis can be monitored to understand how different conditions or inhibitors affect the enzymes central to protein degradation.
The following table details its use as a substrate in enzymatic research.
| Enzyme/System Studied | Research Application |
| Carlsberg protease | Substrate in transesterification reactions. sigmaaldrich.com |
| Subtilisin Carlsberg (PCMC) | Testing the performance of protein-coated microcrystals. sigmaaldrich.com |
| Subtilisin (CLECs) | Substrate for activity screening of cross-linked crystals. sigmaaldrich.com |
| Various Proteases and Esterases | General substrate for detection and characterization. sigmaaldrich.com |
Exploration of Tyrosine Derivatives, Including N-Acetyl-L-Tyrosine Ethyl Ester Hydrate, in Fundamental Cellular Processes
The unique physicochemical properties of the tyrosine residue make it a critical component in molecular recognition and a wide array of cellular functions. nih.gov Consequently, tyrosine derivatives, including N-Acetyl-L-Tyrosine Ethyl Ester Hydrate, are explored to understand and manipulate these fundamental processes.
Cellular Stress Response: The related compound N-Acetyl-L-Tyrosine (NAT) has been identified as an intrinsic factor in mitohormesis, a protective cellular stress response. nih.gov Under stress, NAT levels can increase, leading to a small, beneficial increase in mitochondrial reactive oxygen species (ROS) that triggers a cytoprotective state. nih.govhmdb.ca Research into esterified forms like N-Acetyl-L-Tyrosine Ethyl Ester Hydrate investigates how modifications to bioavailability could influence these pathways.
Metabolic Regulation: Scientists have synthesized and evaluated series of N-acetyl-L-tyrosine derivatives as selective activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov PPARα is a key regulator of lipid metabolism, and compounds that can selectively activate it are of research interest for conditions linked to lipid accumulation. nih.gov
Cancer Biology: Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling that control oncogenic processes. mdpi.com Given that tyrosine is the substrate for these kinases, tyrosine derivatives are investigated in cancer research. Studies have explored how synthetic tyrosine derivatives affect breast cancer cells, aiming to find novel ways to interfere with cancer-related signaling pathways. researchgate.net
Melanogenesis: Tyrosinase is the rate-limiting enzyme in the production of melanin, a process that starts with the oxidation of tyrosine. mdpi.com Various tyrosine derivatives are studied as potential inhibitors of this enzyme to investigate the mechanisms of melanogenesis and hyperpigmentation. mdpi.com
Neurobiochemical Research Applications of N Acetyl L Tyrosine Ethyl Ester Hydrate
N-Acetyl-L-Tyrosine Ethyl Ester Hydrate (B1144303) as a Precursor Model for Investigating Neurotransmitter Biosynthesis Pathways
N-Acetyl-L-Tyrosine Ethyl Ester Hydrate (ATEE) serves as a valuable precursor model in neurochemical research, primarily due to its relationship with L-tyrosine, the initial substrate in the biosynthesis of catecholamine neurotransmitters. patsnap.compatsnap.com These neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and epinephrine—are integral to a multitude of physiological and cognitive processes, including mood, attention, and stress responses. patsnap.comnootropicsexpert.com
The core principle behind using ATEE as a precursor model lies in its biotransformation to L-tyrosine. The ATEE molecule is essentially L-tyrosine with its amino group protected by an acetyl group and its carboxyl group protected by an ethyl ester. sigmaaldrich.comnih.gov For it to become neurochemically active in the catecholamine pathway, it must first be hydrolyzed within the body to yield L-tyrosine. This conversion is a critical step, as L-tyrosine itself is the direct precursor that is acted upon by the enzyme tyrosine hydroxylase to form L-DOPA, the rate-limiting step in dopamine synthesis. patsnap.comnootropicsexpert.com
The chemical modifications in ATEE are thought to enhance its stability and solubility, potentially influencing its absorption and distribution characteristics. patsnap.com In experimental models, the administration of ATEE allows researchers to study the entire cascade of events, from the enzymatic cleavage of the acetyl and ethyl ester groups to the subsequent synthesis of catecholamines. This provides a window into the efficiency of these metabolic processes in various biological systems, including the liver and potentially the brain. patsnap.com
Research with the related compound, N-acetyl-L-tyrosine (NALT), has shown that it can be deacetylated in the liver to release L-tyrosine. patsnap.com While specific studies on the complete metabolic fate of ATEE in neuronal tissue are not extensively detailed in publicly available research, it is hypothesized to follow a similar hydrolytic path. The presence of esterases and amidases in the brain and other tissues supports the potential for local conversion of ATEE to L-tyrosine, thereby directly influencing the precursor pool available for neurotransmitter synthesis within the central nervous system.
The use of ATEE allows for the investigation of how modifying a precursor's chemical properties affects its ability to augment neurotransmitter production. This is particularly relevant in studies aiming to understand the regulatory mechanisms that govern catecholamine synthesis, especially under conditions of increased neuronal demand, such as stress. nih.gov
Studies on Tyrosine Derivatives and Their Influence on Neurotransmitter Precursor Dynamics in Experimental Systems
Research into tyrosine derivatives, including N-Acetyl-L-Tyrosine Ethyl Ester Hydrate, is crucial for understanding how the supply of L-tyrosine can be modulated to affect neurotransmitter levels. The primary goal of using such derivatives is often to overcome the limitations of administering L-tyrosine directly, such as its limited solubility. patsnap.comnih.gov
Studies on various tyrosine prodrugs have been conducted to assess their bioavailability and effectiveness in raising brain tyrosine levels. For instance, research comparing different tyrosine derivatives in mice, including N-acetyl-L-tyrosine and L-tyrosine methyl ester, found that these compounds could increase brain tyrosine concentrations, although with varying efficiencies. nih.gov N-acetyl-L-tyrosine was noted as the least effective of the prodrugs tested in that particular study. nih.gov This highlights the importance of the specific chemical modifications on the tyrosine molecule in determining its ultimate bioavailability as a precursor.
The ethyl ester group on ATEE is intended to increase its lipophilicity, which could theoretically facilitate its passage across the blood-brain barrier. Once in the brain, the compound would need to be hydrolyzed by esterases to release N-acetyl-L-tyrosine and subsequently L-tyrosine. The dynamics of this two-step conversion would influence the temporal and spatial availability of the L-tyrosine precursor for neurons.
Experimental systems used to study these dynamics range from in-vitro preparations with purified enzymes or tissue homogenates to in-vivo animal models. For example, studies have utilized rat liver homogenates to identify enzymes capable of splitting N-acetyl-L-tyrosine ethyl ester, demonstrating that the metabolic machinery to process this compound exists. sigmaaldrich.com
In the context of neuronal systems, an increase in the availability of L-tyrosine is expected to enhance the synthesis and release of catecholamines, particularly in neurons that are actively firing. This is because the rate-limiting enzyme, tyrosine hydroxylase, is not typically saturated with its substrate under normal physiological conditions. Therefore, increasing the concentration of L-tyrosine can drive a greater production of L-DOPA and, consequently, dopamine and norepinephrine.
The table below summarizes findings from studies on tyrosine and its derivatives, which provide a basis for the expected effects of ATEE on neurotransmitter precursor dynamics.
| Compound | Experimental System | Key Findings |
| L-Tyrosine | Humans | Protected against some adverse effects of cold and hypoxia by presumably reducing the depletion of catecholamines. nih.gov |
| N-Acetyl-L-Tyrosine | Rats (Parenteral Nutrition) | Resulted in rapid labeling of tissue tyrosine pools and incorporation into protein, but also showed urinary losses. nih.gov |
| Tyrosine Prodrugs (including N-acetyl-L-tyrosine and L-tyrosine methyl ester) | Mice | Increased brain tyrosine levels, with varying efficacy among the different prodrugs. nih.gov |
Research Methodologies for Investigating N-Acetyl-L-Tyrosine Ethyl Ester Hydrate in Neuronal Systems (Excluding Clinical Research)
A variety of non-clinical research methodologies can be employed to investigate the effects of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate on neuronal systems. These techniques are designed to elucidate its metabolic fate, its impact on neurotransmitter synthesis, and its functional consequences at the cellular and systems levels.
In-Vitro Studies:
Enzyme Assays: Purified enzymes, such as esterases and amidases, can be used to determine the rate and efficiency of ATEE hydrolysis to L-tyrosine. Chymotrypsin (B1334515), for example, has been studied for its ability to hydrolyze ATEE. nih.gov This provides fundamental data on the compound's stability and potential for conversion.
Cell Cultures: Neuronal cell lines (e.g., PC12 or SH-SY5Y cells), which can synthesize catecholamines, are valuable models. These cells can be incubated with ATEE to measure its uptake, its conversion to L-tyrosine, and the subsequent changes in intracellular and released levels of dopamine and norepinephrine.
Tissue Homogenates and Slices: Brain tissue preparations from various regions (e.g., striatum, prefrontal cortex) can be used to study the metabolism of ATEE in a more complex and physiologically relevant environment. These experiments can identify the specific brain regions with the enzymatic capacity to process the compound.
Ex-Vivo Analysis:
High-Performance Liquid Chromatography (HPLC): Following the administration of ATEE in animal models, HPLC with electrochemical or fluorescence detection is a standard method to quantify the levels of ATEE, L-tyrosine, and catecholamine neurotransmitters and their metabolites (e.g., HVA, MHPG) in brain tissue and cerebrospinal fluid. nih.gov
Mass Spectrometry (MS): This technique can be used alongside HPLC (LC-MS) to provide highly specific identification and quantification of ATEE and its metabolites, aiding in the precise mapping of its metabolic pathway.
In-Vivo Studies in Animal Models:
Microdialysis: This technique allows for the real-time sampling of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals. By administering ATEE, researchers can directly measure the resulting changes in dopamine and norepinephrine release, providing insights into the functional impact of the precursor.
Behavioral Models: In rodents, behavioral tests that are sensitive to catecholamine function can be used to assess the effects of ATEE. For example, tasks measuring attention, motivation, and stress coping can reveal the functional consequences of altered neurotransmitter synthesis.
The table below outlines some of the key research methodologies for investigating ATEE in neuronal systems.
| Methodology | Purpose | Example Application |
| Enzyme Assays | To determine the rate of ATEE hydrolysis. | Incubating ATEE with purified chymotrypsin to measure the formation of N-acetyl-L-tyrosine. nih.gov |
| Neuronal Cell Cultures | To study cellular uptake, metabolism, and neurotransmitter release. | Treating SH-SY5Y cells with ATEE and measuring changes in dopamine levels. |
| HPLC | To quantify ATEE, L-tyrosine, and neurotransmitters in biological samples. | Measuring brain tissue concentrations of tyrosine and its metabolites after ATEE administration in mice. nih.gov |
| Microdialysis | To measure real-time neurotransmitter release in the brain. | Infusing ATEE and monitoring extracellular dopamine levels in the striatum of a rat. |
Oxidative Stress and Redox Chemistry Research of N Acetyl L Tyrosine Ethyl Ester Hydrate
Investigation of Nitrated N-Acetyl-L-Tyrosine Ethyl Ester Derivatives in Redox Chemistry Studies
The study of nitrated tyrosine derivatives is crucial for understanding the impacts of "nitroxidative stress," a state where reactive nitrogen species and reactive oxygen species cause cellular and tissue damage. nih.gov N-Acetyl-L-tyrosine and its ethyl ester are frequently used as model compounds to investigate the fundamental mechanisms of tyrosine nitration.
Research utilizing advanced techniques such as 15N Chemically Induced Dynamic Nuclear Polarization (CIDNP) has provided direct proof of radical-mediated pathways in the nitration of tyrosine derivatives. nih.gov In studies involving the reaction of N-acetyl-l-tyrosine with nitrating systems like nitrite/hydrogen peroxide/horseradish peroxidase (H₂O₂/HRP), the formation of radical pairs has been unequivocally demonstrated. nih.gov
The primary mechanism involves the formation of an N-acetyl-l-tyrosinyl radical (Tyrac•) and a nitrogen dioxide radical (•NO₂). nih.gov These radicals, formed through diffusive encounters, then recombine to yield the final nitrated products, including 3-nitro-N-acetyl-l-tyrosine. nih.gov The observation of CIDNP effects confirms that the reaction is not a direct electrophilic addition but proceeds through these highly reactive radical intermediates. nih.gov Similar, though weaker, radical-based effects were observed when using a nitrite/hypochlorous acid system, confirming the radical character of this nitration reaction as well. nih.gov The formation of tyrosyl radicals is a common feature in tyrosine oxidation by various one-electron oxidants. nih.govnih.gov
Table 1: Radical Species and Products in the Nitration of N-Acetyl-L-Tyrosine
| Reactant | Radical Intermediates | Key Product |
|---|---|---|
| N-acetyl-l-tyrosine | N-acetyl-l-tyrosinyl radical (Tyrac•) | 3-nitro-N-acetyl-l-tyrosine |
This table summarizes the key radical intermediates and products identified in the reaction of N-acetyl-l-tyrosine with enzymatic and chemical nitrating systems, as confirmed by 15N CIDNP studies. nih.gov
The addition of a nitro (-NO₂) group to the phenolic ring of tyrosine significantly alters its physicochemical properties, most notably its redox potential and acidity. nih.gov Pulse radiolysis and cyclic voltammetry experiments have been employed to quantify these changes. science.gov
Studies have shown that the electrode potential of N-acetyl-3-nitro-l-tyrosine ethyl ester is higher than that of its non-nitrated counterpart, N-acetyl-l-tyrosine methyl ester. science.gov The standard one-electron reduction potential (E°') for the tyrosyl radical/tyrosine couple (TyrO•,H⁺/TyrOH) at pH 7 is approximately 0.97 V. science.gov Nitration makes the compound more difficult to oxidize (a less powerful reductant) but a more potent oxidant once it has lost an electron. This change is partly due to the electron-withdrawing nature of the nitro group, which lowers the pKa of the phenolic hydroxyl group by about three pH units, meaning it is significantly deprotonated at physiological pH. nih.govnih.gov
Table 2: Comparison of Redox Potentials for Tyrosine Derivatives (pH 7)
| Compound | Redox Couple | Standard Potential (E°') | Reference |
|---|---|---|---|
| L-Tyrosine | TyrO•,H⁺/TyrOH | 0.97 ± 0.01 V | science.gov |
| L-Tryptophan | Trp•,H⁺/TrpH | 0.99 ± 0.01 V | science.gov |
This table provides a comparison of the standard one-electron reduction potentials for key amino acids and notes the qualitative impact of nitration on the potential of a tyrosine derivative. A higher potential indicates a weaker driving force for oxidation.
Role of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate (B1144303) in Studies of Free Radical Interactions and Oxidative Modifications
N-Acetyl-L-tyrosine ethyl ester (ATEE) serves as an important model substrate for investigating the oxidative modifications of tyrosine residues in proteins, which are implicated in various physiological and pathological processes. researchgate.netnih.gov One of the key oxidative modifications is the formation of dityrosine (B1219331), a covalent cross-link between two tyrosine residues. nih.gov
Researchers have used ATEE to optimize conditions for dityrosine formation, employing systems such as horseradish peroxidase and hydrogen peroxide to induce dimerization. nih.gov This work is particularly relevant to understanding the aggregation of peptides like amyloid-beta, where dityrosine cross-linking is believed to be an early event. nih.gov Furthermore, studies using pulse radiolysis have examined the oxidation of ATEE in the presence of specific radical-generating systems, such as the azide (B81097) radical (N₃•), to characterize the formation of dimers and other oxidation products under controlled conditions of oxidative stress. researchgate.net These studies help elucidate the complex pathways of free-radical-mediated protein damage. researchgate.netresearchgate.net
Mechanistic Research on the Putative Antioxidant Properties of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate in Vitro
While tyrosine and its derivatives can be targets of oxidative damage, they also possess antioxidant capabilities. medchemexpress.comchemimpex.comresearchgate.net Research into the mechanistic basis of these properties has revealed indirect, cell-mediated pathways in addition to direct radical scavenging.
Recent in vitro studies on the closely related compound N-acetyl-l-tyrosine (NAT) have uncovered its role as an intrinsic trigger of mitohormesis, a biological response where low levels of stress induce a protective effect. nih.govnih.gov The proposed mechanism suggests that NAT causes a mild and transient perturbation of mitochondria, leading to a small, controlled increase in reactive oxygen species (ROS) production. nih.gov This minor ROS signal does not cause significant damage but instead activates a beneficial retrograde signaling cascade. nih.govnih.gov Specifically, it leads to the activation of the FoxO transcription factor, which in turn increases the expression of the cell's endogenous antioxidant enzymes and the Keap1 protein, a key regulator of the cellular antioxidant response. nih.gov This mitohormetic effect suggests that the compound's "antioxidant" property in a biological system may be due to its ability to prepare cells for more severe oxidative stress rather than by direct chemical quenching of radicals. nih.gov
The direct antioxidant potential of the core tyrosine structure has also been evaluated using various chemical assays. researchgate.netnih.gov These tests measure the ability of a compound to scavenge different types of free radicals or inhibit oxidation processes.
Table 3: In Vitro Antioxidant Activity of L-Tyrosine
| Assay | Activity of L-Tyrosine (at 20 µg/mL) | Reference Compound (Activity) | Reference |
|---|---|---|---|
| Inhibition of Linoleic Acid Peroxidation | 30.6% | BHA (74.4%) | researchgate.net |
| DPPH Radical Scavenging | Effective | L-Dopa (More Effective) | researchgate.netnih.gov |
| ABTS Radical Scavenging | Effective | L-Dopa (More Effective) | researchgate.netnih.gov |
This table summarizes the direct antioxidant and radical-scavenging activities of L-tyrosine, the parent amino acid of N-acetyl-l-tyrosine ethyl ester, as determined by various in vitro assays. BHA (Butylated hydroxyanisole) is a standard synthetic antioxidant. researchgate.net
Table 4: Compound Names Mentioned in this Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| N-Acetyl-L-Tyrosine Ethyl Ester Hydrate | Tyrosine, n-acetyl-l-, ethyl ester hydrate |
| ATEE | N-Acetyl-L-tyrosine ethyl ester |
| NAT | N-acetyl-l-tyrosine |
| 3-nitro-N-acetyl-l-tyrosine | 3-nitro-N-acetyl-l-tyrosine |
| L-Tyrosine | L-Tyrosine |
| L-Dopa | L-3,4-dihydroxyphenylalanine |
| BHA | Butylated hydroxyanisole |
| H₂O₂ | Hydrogen peroxide |
| HRP | Horseradish peroxidase |
Advanced Analytical and Spectroscopic Methodologies for N Acetyl L Tyrosine Ethyl Ester Hydrate Research
Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Quantification of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate (B1144303) in Research Samples
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for evaluating the purity of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate. Commercial suppliers of this research compound routinely use HPLC to establish purity specifications, which are often required to be ≥96.0% or >98.0%. thermofisher.com This process ensures that research samples are free from significant impurities that could confound experimental results.
In a typical purity assessment, the compound is dissolved in a suitable solvent and injected into the HPLC system. A reversed-phase column, such as a Supleco LC18, is commonly employed. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as methanol), which is run through the column under isocratic or gradient conditions. nih.gov The compound is detected as it elutes from the column, typically using a UV-Vis detector set at a wavelength where the tyrosine chromophore absorbs, such as 275 nm or 280 nm. researchgate.netnih.gov The purity is determined by the relative area of the principal peak in the resulting chromatogram.
For quantification, HPLC methods are developed and validated to ensure accuracy and reproducibility. While specific assays for N-Acetyl-L-Tyrosine Ethyl Ester Hydrate are often proprietary to the research lab, the principles are well-established. A validated HPLC method for the related compounds L-tyrosine and L-dopa, for instance, demonstrated a wide linear range, a low limit of quantification (LLOQ), and high accuracy and precision, with inter- and intra-day variations within 10%. nih.gov A similar approach can be applied to quantify N-Acetyl-L-Tyrosine Ethyl Ester Hydrate in various research samples. The time-dependent decrease of a substrate peak in an HPLC chromatogram can also be used to monitor its conversion in enzymatic reactions. researchgate.net
Table 1: Representative HPLC Parameters for Analysis of Tyrosine Derivatives
| Parameter | Example Specification | Source |
|---|---|---|
| Column | Supleco LC18 (150 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | 0.05M Ammonium Formate Buffer (50%) and Methanol (50%) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV-Vis Absorbance at 410 nm (for a specific derivative) | nih.gov |
| Purity Assay | >98.0% (by area) |
| Quantification (L-tyrosine) | LLOQ: 15.625 mmol/L; Accuracy: 98.1% | nih.gov |
Spectroscopic Characterization (e.g., UV-Vis, NMR, Mass Spectrometry) of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate and its Metabolites in Controlled Research Settings
Spectroscopic methods are indispensable for the structural elucidation and characterization of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate and its metabolic byproducts in controlled research environments.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is frequently used to study the compound's phenolic chromophore. The UV absorption spectrum of N-Acetyl-L-Tyrosine Ethyl Ester is sensitive to its microenvironment. nih.gov For example, second-derivative UV absorption spectroscopy has been used to study cation-π interactions between the tyrosine aromatic ring and various cations. researchgate.net These studies show that cations can induce small but measurable shifts in the absorption peaks, providing a model for how tyrosine residues on a protein surface might interact with the surrounding ionic environment. nih.gov The initial peak position for N-acetyl-L-tyrosine ethyl ester is reported at 275.01 nm. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a powerful tool for confirming the molecular structure of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate. chemicalbook.com It provides detailed information about the chemical environment of each proton in the molecule. For instance, in the characterization of a related synthesized compound, N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester, ¹H-NMR was used to confirm the substitution pattern on the aromatic ring by observing the disappearance of a specific proton signal present in the starting material. nih.gov Similar analysis confirms the identity of N-Acetyl-L-Tyrosine Ethyl Ester.
Mass Spectrometry (MS): Mass spectrometry is used to determine the compound's molecular weight and fragmentation pattern, further confirming its identity. chemicalbook.com The exact mass of the anhydrous form (C₁₃H₁₇NO₄) is calculated as 251.1158 Da. nih.gov This technique is also critical for identifying metabolites in experimental settings. By analyzing the mass-to-charge ratio of the parent ion and its fragments, researchers can deduce the structure of molecules formed from the enzymatic or chemical modification of the parent compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides information on the functional groups present in the molecule. The NIST WebBook contains a reference IR spectrum for Tyrosine, n-acetyl-l-, ethyl ester hydrate, which can be used for identity confirmation. nist.gov
Table 2: Key Spectroscopic Data for N-Acetyl-L-Tyrosine Ethyl Ester
| Technique | Observation | Source |
|---|---|---|
| UV-Vis | Absorption peak at ~275 nm, shifts with cation interaction | researchgate.net |
| ¹H NMR | Provides structural confirmation of the molecule | nih.govchemicalbook.com |
| Mass Spectrometry | Molecular Weight (anhydrous): ~251.28 g/mol | nih.gov |
| IR Spectroscopy | Characteristic peaks confirm functional groups | nist.gov |
Application of Ligand Binding Assays in N-Acetyl-L-Tyrosine Ethyl Ester Hydrate Research
N-Acetyl-L-Tyrosine Ethyl Ester Hydrate is utilized in biochemical research, and its suitability for use in ligand binding assays is noted by chemical suppliers. sigmaaldrich.comsigmaaldrich.com Ligand binding assays are experimental procedures that measure the binding affinity or binding kinetics of a ligand (in this case, potentially a molecule that interacts with the tyrosine derivative) to a receptor, enzyme, or other macromolecule.
The use of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate in this context is advantageous because both its N-terminal amino group and C-terminal carboxyl group are protected (as an acetylamide and an ethyl ester, respectively). sigmaaldrich.com This protection prevents the compound from participating in peptide bond formation or unwanted ionic interactions via its termini, thereby isolating the role of the tyrosine side chain (the phenol (B47542) group) in binding interactions. This makes it an excellent model compound for studying the specific contributions of a tyrosine residue's side chain to protein-ligand interactions or as a substrate for enzymes like proteases and esterases that recognize and cleave at tyrosine residues. sigmaaldrich.com
Methodologies for Detecting and Characterizing N-Acetyl-L-Tyrosine Ethyl Ester Hydrate Interactions with Biomolecules in Experimental Models
Detecting and characterizing the interactions between N-Acetyl-L-Tyrosine Ethyl Ester Hydrate (ATEE) and other biomolecules is crucial for understanding its potential roles in biochemical systems. A combination of spectroscopic and theoretical methods is often employed.
A study on the formation of a complex between ATEE and the anti-inflammatory drug tolmetin (B1215870) utilized UV-vis absorption, fluorescence, and time-resolved spectroscopy. nih.gov These experiments revealed that the fluorescence of ATEE is quenched upon the formation of a non-fluorescent complex with tolmetin in the ground state, indicating a static quenching mechanism. nih.gov The binding parameters, such as the Gibbs free energy of complexation, were determined both experimentally and through theoretical calculations using Density Functional Theory (DFT). nih.gov
Furthermore, as mentioned previously, UV-Vis spectroscopy can serve as a sensitive probe for interactions. The shifts in the UV spectrum of ATEE in the presence of different cations provide a model system for understanding how the local environment affects the spectral properties of tyrosine residues in proteins. nih.gov Comparing these shifts to those observed in proteins like ribonuclease T1 can suggest whether the protein's tyrosine residues are exposed on the surface or buried within the protein's structure. nih.gov The crystal structure of the related N-acetyl-L-tyrosine methyl ester monohydrate shows a network of hydrogen bonds, highlighting the types of non-covalent interactions the molecule can form. nih.gov These methodologies allow for a detailed characterization of the non-covalent forces, such as hydrogen bonding and π-π stacking, that govern the interaction of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate with biomolecules in experimental models.
Future Directions and Emerging Research Avenues for N Acetyl L Tyrosine Ethyl Ester Hydrate
Development of Novel Research Tools and Probes Based on N-Acetyl-L-Tyrosine Ethyl Ester Hydrate (B1144303) for Cellular and Molecular Studies
The unique structure of N-Acetyl-L-tyrosine ethyl ester (ATEE) makes it an ideal starting point for the development of sophisticated tools for biochemical and cellular investigation. Its established use as a substrate for various enzymes is the foundation for creating more advanced probes to study enzymatic activity and biological processes.
ATEE is widely recognized as a model substrate for assaying the activity of numerous proteases and esterases. sigmaaldrich.com Enzymes such as α-chymotrypsin, subtilisin, and certain complement system esterases efficiently hydrolyze the ethyl ester bond. sigmaaldrich.com This reaction can be monitored to determine enzyme kinetics, screen for inhibitors, and characterize enzyme behavior under different conditions. sigmaaldrich.commoleculardepot.com For instance, it has been used to test the performance of protein-coated microcrystals of subtilisin Carlsberg and in transesterification reactions. sigmaaldrich.com
Beyond a simple activity indicator, the ATEE scaffold can be chemically modified to create specialized molecular probes. Research has shown that derivatives, such as N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester, can be synthesized. nih.gov Such modified versions could be developed into probes to investigate specific cellular environments, for example, those characterized by high oxidative and halogenative stress. Furthermore, the enzymatic dimerization of ATEE to form dityrosine (B1219331), catalyzed by horseradish peroxidase, presents a method to study protein cross-linking. nih.gov This process is relevant to the pathology of conditions like Alzheimer's disease, where dityrosine cross-links are found in amyloid plaques, positioning ATEE as a tool to investigate the initial stages of peptide aggregation. nih.gov
Table 1: Enzymes Utilizing N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) as a Substrate
| Enzyme | Enzyme Class | Application/Reaction Studied | Reference |
|---|---|---|---|
| α-Chymotrypsin | Serine Protease | Hydrolysis for kinetic studies and activity assays. | moleculardepot.com |
| Subtilisin Carlsberg | Serine Protease | Substrate for activity screening of protein-coated microcrystals (PCMC) and cross-linked enzyme crystals (CLECs). | sigmaaldrich.com |
| Complement System Esterases (e.g., C'1-esterase) | Esterase | Model substrate for studying complement system activation. | |
| Horseradish Peroxidase | Oxidoreductase | Catalyzes dimerization via dityrosine formation. | nih.gov |
| Rat Liver Homogenate Hydrolases | Hydrolase (various) | Demonstrates broad susceptibility to hydrolysis by tissue extracts. | moleculardepot.com |
Potential for N-Acetyl-L-Tyrosine Ethyl Ester Hydrate in Bio-Inspired Catalysis Research and Biomimetic Systems
Bio-inspired catalysis seeks to emulate the high efficiency and selectivity of natural enzymes using synthetic or semi-synthetic systems. nih.gov N-Acetyl-L-tyrosine ethyl ester hydrate serves as an excellent model substrate in this field, allowing researchers to test the function of these novel catalytic systems.
One area of research involves encapsulating enzymes in synthetic structures to enhance their stability and function in non-biological environments. For example, the kinetic properties of α-chymotrypsin have been studied after its encapsulation in nanocapsules, using the hydrolysis of ATEE as the model reaction. researchgate.net Such studies are crucial for developing robust biocatalytic reactors for industrial applications.
The enzymatic dimerization of ATEE into a dityrosine-linked molecule is a direct example of a biomimetic process. nih.gov This reaction, catalyzed by horseradish peroxidase in the presence of hydrogen peroxide, mimics a potential early step in oxidative protein damage and aggregation in vivo. nih.gov Furthermore, research into biomimetic systems that replicate the function of enzymes like tyrosine hydroxylase to produce L-DOPA from tyrosine provides a blueprint for future applications. nih.gov ATEE could be used as a substrate in similar systems, where its enhanced solubility or modified reactivity profile might offer advantages over the natural amino acid, potentially leading to more efficient production of valuable compounds. nih.govchemimpex.com
Table 2: Kinetic Parameters of α-Chymotrypsin Hydrolyzing ATEE in a Biomimetic System
| Enzyme Form | System | Michaelis Constant (KM) | Reference |
|---|---|---|---|
| Free Enzyme | Aqueous Solution | 0.23 mM | researchgate.net |
| Encapsulated Enzyme | Nanocapsules in Aqueous Medium | 1.64 mM | researchgate.net |
Theoretical and Computational Studies on N-Acetyl-L-Tyrosine Ethyl Ester Hydrate Interactions and Reactivity Profiles
Theoretical and computational chemistry offers powerful tools to understand the behavior of molecules like N-Acetyl-L-tyrosine ethyl ester hydrate at an atomic level. These studies complement experimental findings by providing insights into molecular structure, electronic properties, and reaction mechanisms.
High-resolution charge density studies have been performed on single crystals of N-acetyl-L-tyrosine ethyl ester monohydrate. moleculardepot.com This type of analysis provides precise information about the distribution of electrons within the molecule, revealing details about bonding and intermolecular interactions that govern its crystal packing and behavior in solution.
Computational modeling, such as molecular docking simulations, can predict how ATEE fits into the active site of an enzyme like chymotrypsin (B1334515). These models help identify the key amino acid residues responsible for binding the substrate and catalyzing the hydrolysis of the ester bond. Furthermore, quantum mechanics methods like Density Functional Theory (DFT), which have been applied to study similar tyrosine derivatives, can be used to calculate the reactivity of ATEE. nih.gov Such calculations can predict the most likely sites for chemical attack, model the transition states of enzymatic reactions, and help explain the electrode potentials of the molecule and its derivatives. nih.govscience.gov This predictive power is invaluable for designing new experiments and engineering novel biocatalysts.
Table 3: Physicochemical and Structural Data for N-Acetyl-L-Tyrosine Ethyl Ester Hydrate
| Parameter | Value/Information | Reference |
|---|---|---|
| Molecular Formula | C13H17NO4 · H2O | sigmaaldrich.com |
| Molecular Weight | 269.29 g/mol | |
| CAS Number | 36546-50-6 | sigmaaldrich.com |
| Crystallographic Study | Charge density study from CCD area detector data has been performed. | moleculardepot.com |
| Synonyms | ATEE; Ethyl N-acetyl-L-tyrosinate | nih.govscbt.com |
Unexplored Enzymatic Pathways for N-Acetyl-L-Tyrosine Ethyl Ester Hydrate Biotransformation and Derivatization
While the hydrolysis of ATEE by proteases and esterases is well-documented, many potential enzymatic pathways for its transformation remain largely unexplored. The field of biocatalysis is continually discovering new enzymes and new functions for known enzymes, opening exciting possibilities for generating novel derivatives from the ATEE scaffold. nih.gov
Known biotransformations include the aforementioned hydrolysis of the ethyl ester and the peroxidase-catalyzed dimerization. nih.gov Studies using crude rat liver homogenates have shown that a variety of uncharacterized hydrolases can also split the ATEE molecule, suggesting that its metabolism in a biological system could be more complex than previously thought. moleculardepot.com
The future of ATEE research lies in exploring its potential as a substrate for a wider range of enzyme classes. For example, could enzymes that typically modify the phenolic ring of tyrosine, such as tyrosine hydroxylase or tyrosinase, accept ATEE as a substrate? nih.govnih.gov If so, this could lead to the enzymatic synthesis of novel catecholic or quinonic derivatives with the amino and carboxyl groups already protected, providing valuable building blocks for pharmaceuticals. Similarly, exploring its interaction with enzymes like decarboxylases or aminotransferases could yield new derivatized molecules. The chemical synthesis of a chloro-nitro derivative of ATEE demonstrates that the aromatic ring is amenable to substitution, a reaction that could potentially be catalyzed by halogenating or nitrating enzymes in the future. nih.gov
Table 4: Known and Potential Enzymatic Modifications of N-Acetyl-L-Tyrosine Ethyl Ester Hydrate
| Modification Type | Enzyme Class | Status | Potential Product/Application | Reference |
|---|---|---|---|---|
| Ester Hydrolysis | Protease/Esterase | Established | Release of N-Acetyl-L-Tyrosine; used in enzyme assays. | sigmaaldrich.com |
| Dimerization | Peroxidase | Established | Formation of dityrosine cross-links; study of protein aggregation. | nih.gov |
| Ring Hydroxylation | Hydroxylase/Monooxygenase | Unexplored | Synthesis of L-DOPA derivatives for pharmaceutical applications. | nih.govnih.gov |
| Ring Halogenation | Halogenase | Unexplored (Chemically demonstrated) | Creation of novel probes or bioactive compounds. | nih.gov |
| Transesterification | Protease/Lipase | Established (for similar compounds) | Synthesis of different ester derivatives with unique properties. | sigmaaldrich.comscience.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
